molecular formula C8H8BrNOS B8199521 Azetidin-1-yl(5-bromothiophen-3-yl)methanone

Azetidin-1-yl(5-bromothiophen-3-yl)methanone

Cat. No.: B8199521
M. Wt: 246.13 g/mol
InChI Key: ZYUPITUTVZDKMS-UHFFFAOYSA-N
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Description

Azetidin-1-yl(5-bromothiophen-3-yl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(5-bromothiophen-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced azetidines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Azetidin-1-yl(5-bromothiophen-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of azetidin-1-yl(5-bromothiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-one: A precursor in the synthesis of azetidin-1-yl(5-bromothiophen-3-yl)methanone.

    5-Bromothiophene-3-carboxylic acid: Another compound containing the bromothiophene moiety.

    Azetidin-1-yl(4-fluorophenyl)methanone: A structurally similar compound with a different substituent on the azetidine ring.

Uniqueness

This compound is unique due to the combination of the azetidine ring and the bromothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

azetidin-1-yl-(5-bromothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-7-4-6(5-12-7)8(11)10-2-1-3-10/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUPITUTVZDKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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